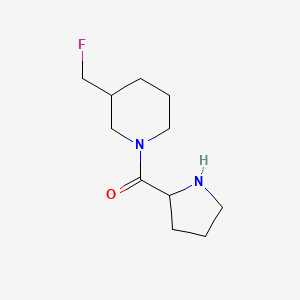

3-(Fluoromethyl)-1-prolylpiperidine

説明

3-(Fluoromethyl)-1-prolylpiperidine is a fluorinated piperidine derivative featuring a proline moiety linked to the piperidine ring. Fluorine atoms are known to enhance metabolic stability and lipophilicity, while the proline and piperidine moieties may influence target binding or solubility .

特性

IUPAC Name |

[3-(fluoromethyl)piperidin-1-yl]-pyrrolidin-2-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19FN2O/c12-7-9-3-2-6-14(8-9)11(15)10-4-1-5-13-10/h9-10,13H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBSGWAWYGIIJHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C(=O)N2CCCC(C2)CF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

類似化合物との比較

(a) (S)-3-(9-Bromo-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepin-2-yl)-4-(fluoromethyl)oxazolidin-2-one

- Structure: Contains a fluoromethyl group on an oxazolidinone ring fused to a benzimidazo-oxazepine scaffold.

- Key Differences : The fluoromethyl group here is part of a rigid heterocyclic system, contrasting with the more flexible piperidine-proline backbone in the target compound. This rigidity may reduce conformational freedom but enhance binding to planar targets (e.g., kinases) .

- Activity: Fluorine’s electron-withdrawing effects likely stabilize the oxazolidinone ring, improving metabolic resistance compared to non-fluorinated analogs.

(b) 4-Amino-1-((3R)-1-((4-fluorobenzoyl)prolyl)piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidine

- Structure : Features a prolylpiperidine moiety with a 4-fluorobenzoyl substituent.

- Key Differences : The fluorobenzoyl group introduces aromatic fluorine, which may enhance π-stacking interactions in biological targets. However, the fluoromethyl group in the target compound could provide distinct steric and electronic effects .

Piperidine Derivatives

(a) 3-Methyl-1-(3-phenylpropanoyl)piperidine

- Structure: Piperidine substituted with a methyl group and a phenylpropanoyl chain.

- Key Differences: Lacks fluorine but shares the piperidine scaffold.

- Applications : Such compounds are often intermediates in drug synthesis, where the piperidine ring contributes to basicity and hydrogen-bonding capacity.

(b) 3-((1-Ethyl-1H-pyrazol-4-yl)methyl)piperidine

- Structure : Piperidine with a pyrazole-methyl substituent.

- Key Differences : The pyrazole group introduces nitrogen-rich heterocyclic character, which could enhance metal-binding or target specificity. Fluorine absence may limit metabolic stability .

Proline-Containing Compounds

(a) 1-((3R)-1-((4-Fluorobenzoyl)prolyl)piperidin-3-yl) Derivatives

- Structure : Combines proline, piperidine, and fluorobenzoyl groups.

- Key Differences : The fluorobenzoyl group provides aromatic fluorination, whereas the target compound’s fluoromethyl group offers aliphatic fluorination. Aliphatic fluorine may better modulate pKa or membrane permeability .

Comparative Data Table

Research Findings and Implications

- Fluorine Effects: Aliphatic fluorination (e.g., CH2F in the target compound) may improve metabolic stability and lipophilicity compared to non-fluorinated piperidines, as seen in oxazolidinone derivatives .

- This is observed in pyrazolo-pyrimidine derivatives with prolylpiperidine side chains .

- Solubility Trade-offs : Fluoromethyl groups may reduce aqueous solubility compared to polar substituents (e.g., hydroxymethyl), necessitating formulation optimization.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。